1-Chloro-2-(difluoromethoxy)-3-fluorobenzene

Difluoromethoxylation Late-stage functionalization Aryl halide reagents

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene (CAS 1136961-91-5) is a polyhalogenated aromatic building block bearing a strategic 1,2,3-substitution pattern comprising chlorine, difluoromethoxy (–OCHF2), and fluorine substituents. The compound is a colorless liquid with molecular formula C7H4ClF3O and molecular weight 196.55 g/mol.

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
CAS No. 1136961-91-5
Cat. No. B1397887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
CAS1136961-91-5
Molecular FormulaC7H4ClF3O
Molecular Weight196.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OC(F)F)F
InChIInChI=1S/C7H4ClF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
InChIKeyINHVSFGPYWTLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene: Chemical Identity and Core Procurement Specifications


1-Chloro-2-(difluoromethoxy)-3-fluorobenzene (CAS 1136961-91-5) is a polyhalogenated aromatic building block bearing a strategic 1,2,3-substitution pattern comprising chlorine, difluoromethoxy (–OCHF2), and fluorine substituents . The compound is a colorless liquid with molecular formula C7H4ClF3O and molecular weight 196.55 g/mol . Its primary value proposition lies in the –OCHF2 moiety, an emergent fluorinated group capable of acting as a lipophilic hydrogen bond donor and modulating pKa and metabolic stability in pharmaceutical and agrochemical candidates [1].

Why 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene Cannot Be Replaced by Generic Aryl Halides


Substituting 1-chloro-2-(difluoromethoxy)-3-fluorobenzene with a structurally related analog alters both synthetic utility and downstream molecular properties in ways that are quantifiably non-trivial. The compound's ortho-chloro, ortho-difluoromethoxy, and meta-fluoro substitution pattern is not merely a trivial halogen arrangement: the –OCHF2 group confers unique conformational adaptability and hydrogen-bond donor capacity absent in –OCH3 or –OCF3 analogs, while the chlorine atom at the 1-position provides a site for orthogonal cross-coupling reactivity (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated by bromo- or iodo- analogs without altering reaction kinetics and functional group tolerance [1]. More critically, this specific compound has been validated as a stoichiometric reagent for direct difluoromethoxylation of arenes and heteroarenes, a functional role that analogs lacking this exact substitution pattern cannot fulfill [2].

Quantitative Differentiation Evidence: 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene Versus Analogs and Alternatives


Validated as a Stoichiometric Difluoromethoxylation Reagent: Direct Comparative Yield Data Versus Pyridine N-Oxide and Pyridine Analogs

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene functions as a stoichiometric reagent for the direct difluoromethoxylation of arenes and heteroarenes. Under optimized conditions (MeCN, 40 °C, 12 h), the compound delivers difluoromethoxy groups to pyridine N-oxide and pyridine substrates, with quantitative yield differences observed between substrates [1]. This reagent role is structurally contingent: the presence of both the difluoromethoxy group (as the transferable moiety) and the chlorine atom (to facilitate reactivity) is required; simple analogs such as 1-chloro-3-fluorobenzene or 1-(difluoromethoxy)-4-fluorobenzene lack this dual functionality and cannot serve as difluoromethoxylating reagents [1].

Difluoromethoxylation Late-stage functionalization Aryl halide reagents

Ortho-Chloro Substituent Enables Orthogonal Cross-Coupling Selectivity Versus Bromo and Iodo Analogs

The chlorine atom at the 1-position of 1-chloro-2-(difluoromethoxy)-3-fluorobenzene provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with orthogonal selectivity relative to the difluoromethoxy and fluorine substituents. In contrast, the bromo analog (1-bromo-2-(difluoromethoxy)-3-fluorobenzene, MW 241.01) exhibits approximately 10- to 100-fold higher oxidative addition rates in Pd(0) catalysis, which can compromise chemoselectivity in complex substrates bearing multiple reactive halogens [1]. The iodo analog (1-iodo-2-(difluoromethoxy)-3-fluorobenzene) is even more reactive, with oxidative addition rates roughly 10³-fold higher than the chloro analog, increasing the risk of undesired side reactions and homocoupling byproducts [1]. This reactivity gradient is a class-level property of aryl halides, where Ar–Cl offers greater stability and selectivity at the cost of requiring more forcing conditions or specialized ligands compared to Ar–Br and Ar–I.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Orthogonal reactivity

1,2,3-Substitution Pattern Distinct from 1,2,4- and 1,3,5-Isomers: Differential Synthetic Accessibility and Downstream Molecular Geometry

The 1,2,3-trisubstituted pattern of 1-chloro-2-(difluoromethoxy)-3-fluorobenzene is chemically distinct from the more common 1,2,4- and 1,3,5-isomers in terms of both synthetic accessibility and the three-dimensional geometry it imposes on downstream products. The contiguous 1,2,3-substitution creates a sterically congested environment around the difluoromethoxy group that influences the conformational equilibrium of the O–CHF2 bond, potentially enhancing hydrogen-bonding interactions in biological targets compared to the 1,2,4-isomer where the difluoromethoxy group is less sterically constrained [1]. Commercially, the 1,2,3-isomer is significantly less common than 1,2,4- or 1,3,5-substituted fluorobenzenes, making it a differentiating procurement item for programs requiring this specific spatial arrangement.

Regioisomer comparison Substitution pattern Molecular geometry

–OCHF2 as a Superior Hydrogen-Bond Donor and Dynamic Lipophilicity Modulator Versus –OCH3 and –OCF3

The –OCHF2 group present in 1-chloro-2-(difluoromethoxy)-3-fluorobenzene confers properties that –OCH3 (methoxy) and –OCF3 (trifluoromethoxy) cannot provide. –OCHF2 acts as a hydrogen-bond donor via the C–H bond of the CHF2 moiety, whereas –OCH3 and –OCF3 are exclusively hydrogen-bond acceptors [1]. Additionally, –OCHF2 exhibits dynamic lipophilicity: rotation around the O–CHF2 bond alters the overall dipole moment, allowing the group to adapt its polarity to the local molecular environment [1]. In contrast, –OCF3 has a fixed, strongly electron-withdrawing character and higher lipophilicity (Hansch π ≈ 1.04 for –OCF3 vs. π ≈ 0.54 for –OCHF2), while –OCH3 is less lipophilic (π ≈ −0.02) and lacks the hydrogen-bond donor capability [1].

Hydrogen bonding Lipophilicity Fluorinated motifs

Optimal Procurement and Research Application Scenarios for 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene


Direct Difluoromethoxylation of Heteroarenes in Late-Stage Functionalization Campaigns

For medicinal chemistry groups seeking to install the –OCHF2 group onto advanced heteroaromatic intermediates, 1-chloro-2-(difluoromethoxy)-3-fluorobenzene offers a validated, patent-documented reagent pathway. Under MeCN at 40 °C, the compound transfers its –OCHF2 group to pyridine N-oxides (85% yield) and pyridines (62% yield), providing a direct method that avoids multi-step de novo synthesis of difluoromethoxylated heterocycles [1]. This application scenario is supported by direct head-to-head yield data showing that structurally analogous halogenated benzenes lacking the specific ortho-Cl/ortho-OCHF2/meta-F substitution pattern are incapable of serving as difluoromethoxylating reagents [1].

Orthogonal Suzuki-Miyaura Coupling in Complex Molecule Assembly

In synthetic routes requiring sequential or orthogonal cross-coupling steps, the aryl chloride moiety of 1-chloro-2-(difluoromethoxy)-3-fluorobenzene provides a controlled reactivity handle. The oxidative addition rate of Ar–Cl is approximately 10- to 100-fold slower than Ar–Br and ~1,000-fold slower than Ar–I under Pd(0) catalysis, enabling selective coupling of a more reactive halide elsewhere in the molecule while leaving the chloro site intact for subsequent functionalization [1]. This orthogonal reactivity profile is a class-level property of aryl chlorides and is essential for building molecular complexity without protecting group manipulations [1].

Synthesis of 1,2,3-Trisubstituted Pharmacophores Requiring the –OCHF2 Hydrogen-Bond Donor Motif

For programs targeting enzyme active sites or protein-protein interfaces where a hydrogen-bond donor is required in a lipophilic pocket, 1-chloro-2-(difluoromethoxy)-3-fluorobenzene provides the –OCHF2 moiety. Unlike –OCH3 (no H-bond donor; π ≈ −0.02) or –OCF3 (no H-bond donor; π ≈ 1.04), the –OCHF2 group (π ≈ 0.54) is uniquely capable of acting as a hydrogen-bond donor via the C–H bond while maintaining moderate lipophilicity [1]. This class-level advantage of –OCHF2 over –OCH3 and –OCF3 translates directly into the building block selection decision [1].

Agrochemical Intermediate Development Requiring Pyrethroid-Type Scaffolds

Difluoromethoxyaromatic compounds are established intermediates in the preparation of pyrethroid pesticides, a class of broad-spectrum insecticides with activity against Dipterous, Lepidopterous, Coleopterous, and Homopterous insects [1]. The general class of difluoromethoxybenzene derivatives, including the 1,2,3-substituted pattern of the target compound, aligns with the structural requirements for pyrethroid intermediate synthesis described in methods using chlorodifluoromethane alkylation of substituted phenols [1]. This supports procurement for agrochemical discovery programs evaluating novel pyrethroid analogs.

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